molecular formula C12H24 B14485712 (3S)-2,2,3,7-tetramethyloct-4-ene CAS No. 63865-57-6

(3S)-2,2,3,7-tetramethyloct-4-ene

Cat. No.: B14485712
CAS No.: 63865-57-6
M. Wt: 168.32 g/mol
InChI Key: MVLRBEDWKMDLMV-NSHDSACASA-N
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Description

(3S)-2,2,3,7-tetramethyloct-4-ene is an organic compound characterized by its unique structure, which includes a chiral center at the third carbon. This compound belongs to the class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The presence of the chiral center makes this compound optically active, meaning it can rotate plane-polarized light.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-2,2,3,7-tetramethyloct-4-ene can be achieved through various synthetic routes. One common method involves the use of Grignard reagents, where a suitable alkyl halide reacts with magnesium in the presence of an ether solvent to form the Grignard reagent. This reagent then reacts with an appropriate aldehyde or ketone to form the desired alkene through a series of steps involving protonation and dehydration.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. Catalysts such as palladium or platinum may be used to facilitate the reaction, and the process often includes steps for purification, such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S)-2,2,3,7-tetramethyloct-4-ene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon can convert the alkene to an alkane.

    Substitution: Halogenation reactions, where halogens such as bromine or chlorine are added across the double bond, forming vicinal dihalides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).

Major Products

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of vicinal dihalides.

Scientific Research Applications

(3S)-2,2,3,7-tetramethyloct-4-ene has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3S)-2,2,3,7-tetramethyloct-4-ene exerts its effects depends on the specific reaction or application. In catalytic hydrogenation, for example, the compound adsorbs onto the catalyst surface, where hydrogen atoms are added to the carbon-carbon double bond, converting it to a single bond. The molecular targets and pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    (3R)-2,2,3,7-tetramethyloct-4-ene: The enantiomer of the compound, differing only in the configuration at the chiral center.

    2,2,3,7-tetramethyloctane: The fully saturated analog without the double bond.

    2,2,3,7-tetramethylhex-4-ene: A similar compound with a shorter carbon chain.

Uniqueness

(3S)-2,2,3,7-tetramethyloct-4-ene is unique due to its specific chiral configuration and the presence of the double bond, which imparts distinct chemical reactivity and potential biological activity compared to its analogs and enantiomers.

Properties

CAS No.

63865-57-6

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

(3S)-2,2,3,7-tetramethyloct-4-ene

InChI

InChI=1S/C12H24/c1-10(2)8-7-9-11(3)12(4,5)6/h7,9-11H,8H2,1-6H3/t11-/m0/s1

InChI Key

MVLRBEDWKMDLMV-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C=CCC(C)C)C(C)(C)C

Canonical SMILES

CC(C)CC=CC(C)C(C)(C)C

Origin of Product

United States

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